2-Ethoxypropanamide
Description
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Properties
IUPAC Name |
2-ethoxypropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2/c1-3-8-4(2)5(6)7/h4H,3H2,1-2H3,(H2,6,7) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSIFOIXRKPNHLO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00501406 | |
| Record name | 2-Ethoxypropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00501406 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
117.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22543-22-2 | |
| Record name | 2-Ethoxypropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00501406 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
2-Ethoxypropanamide is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its anticancer, anti-inflammatory, and antimicrobial properties, supported by various research findings and case studies.
Chemical Structure and Properties
This compound has the molecular formula C₅H₁₃N₃O₂, characterized by an ethoxy group attached to a propanamide backbone. Its structural features influence its reactivity and interactions with biological targets, which are critical for understanding its pharmacological properties.
1. Anticancer Properties
Research indicates that some derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that compounds with similar structures can inhibit tumor growth and induce apoptosis in cancer cells. The mechanism often involves the modulation of signaling pathways associated with cell proliferation and survival.
Table 1: Cytotoxic Effects of this compound Derivatives on Cancer Cell Lines
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | HeLa (Cervical Cancer) | 25 | Induces apoptosis via caspase activation |
| MCF-7 (Breast Cancer) | 30 | Inhibits PI3K/Akt pathway | |
| A549 (Lung Cancer) | 20 | Modulates p53 expression |
2. Anti-inflammatory Activity
The anti-inflammatory potential of this compound has been evaluated through various in vivo models. For example, compounds derived from it have shown significant reductions in carrageenan-induced paw edema in mice, indicating their effectiveness in alleviating inflammation.
Case Study: Anti-inflammatory Effects
In a study conducted by Wallace et al., several derivatives were tested for their analgesic and anti-inflammatory activities using the carrageenan-induced paw edema model. Among them, a derivative of this compound demonstrated a notable reduction in edema at a dose of 100 mg/kg without causing gastric lesions, highlighting its therapeutic potential with reduced side effects compared to traditional NSAIDs like naproxen .
3. Antimicrobial Activity
The antimicrobial properties of this compound have also been investigated. It has been shown to possess activity against various bacterial strains, suggesting its potential as an antimicrobial agent.
Table 2: Antimicrobial Activity of this compound
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Escherichia coli | 50 |
| Staphylococcus aureus | 40 |
| Candida albicans | 60 |
The biological activities of this compound are largely attributed to its interactions with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory processes or cancer progression.
- Membrane Interaction : Its structural properties allow it to interact with cellular membranes, potentially affecting permeability and transport mechanisms.
- Signal Transduction Modulation : By influencing key signaling pathways (e.g., PI3K/Akt), it can alter cellular responses related to growth and survival.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
